molecular formula C18H20FN3OS B2738244 N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide CAS No. 626223-06-1

N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide

Cat. No.: B2738244
CAS No.: 626223-06-1
M. Wt: 345.44
InChI Key: XYLYECHVULNSDM-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide is a complex organic compound that features a cyclohexyl group, a fluorophenyl group, and a pyridazinylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring. The resulting pyridazine derivative is then subjected to a thiolation reaction using a thiol reagent to introduce the sulfanyl group. Finally, the cyclohexyl group is introduced through an acylation reaction with cyclohexylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyridazinylsulfanyl moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-2-[6-(4-chloro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide
  • N-Cyclohexyl-2-[6-(4-bromo-phenyl)-pyridazin-3-ylsulfanyl]-acetamide
  • N-Cyclohexyl-2-[6-(4-methyl-phenyl)-pyridazin-3-ylsulfanyl]-acetamide

Uniqueness

N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to its chloro, bromo, and methyl analogs.

Properties

IUPAC Name

N-cyclohexyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c19-14-8-6-13(7-9-14)16-10-11-18(22-21-16)24-12-17(23)20-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLYECHVULNSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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